![molecular formula C22H17F2N3OS B2954365 (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-2-yl)methanone CAS No. 897482-28-9](/img/structure/B2954365.png)

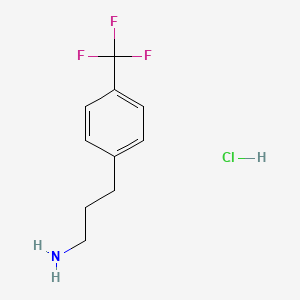

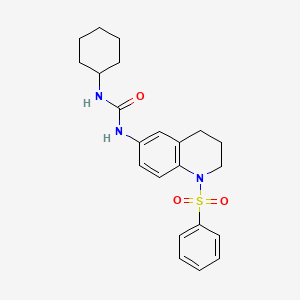

(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

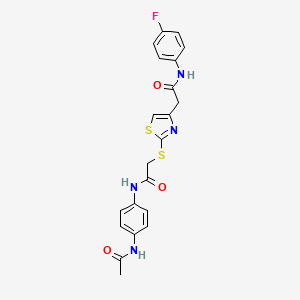

“(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-2-yl)methanone” is a chemical compound with the molecular formula C20H19F2N3O3S2 . It is a derivative of the benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups including a difluorobenzo[d]thiazol-2-yl group, a piperazin-1-yl group, and a naphthalen-2-yl methanone group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 394.4 g/mol . More detailed properties such as solubility, melting point, and boiling point are not available in the search results.Scientific Research Applications

Agriculture: Fungicide Development

The thiazole moiety present in the compound is known for its role in the development of fungicides. Research has shown that similar benzothiazolylpyrazole carboxamides can act as potent succinate dehydrogenase (SDH) inhibitors . These inhibitors are used to manage agricultural pathogens, making them valuable in the development of green fungicides. The compound’s potential to inhibit SDH could be explored to create new fungicides that are more effective and environmentally friendly.

Medicine: Antimicrobial and Antitumor Applications

Thiazoles, which form part of the compound’s structure, have been extensively studied for their biological activities. They are found in compounds with antimicrobial properties, such as sulfathiazole, and in antiretroviral drugs like Ritonavir . Additionally, thiazole derivatives have shown antitumor and cytotoxic activities, suggesting that this compound could be researched for potential use in cancer treatment .

Biotechnology: Plant Growth Promotion

In biotechnological applications, the compound could be investigated for its ability to promote plant growth. Studies on similar compounds have indicated that they can stimulate the growth of wheat seedlings and Arabidopsis thaliana by increasing nitrate reductase activity in plants . This application could lead to the development of novel growth promoters that enhance agricultural productivity.

Environmental Science: Green Chemistry

The environmental impact of chemical compounds is a growing concern. The compound could be studied for its role in green chemistry, particularly in the synthesis of environmentally benign fungicides that do not persist in the environment . Its potential for biodegradability and low toxicity could make it a candidate for sustainable agricultural practices.

Pharmaceutical Research: Analgesic and Anti-inflammatory Properties

Thiazole derivatives have been recognized for their analgesic and anti-inflammatory properties . The compound could be synthesized and tested for these activities, providing a new avenue for the development of pain relief medications with potentially fewer side effects.

Drug Design: Enzyme Inhibition

The compound’s structure suggests it could be a candidate for enzyme inhibition, a key strategy in drug design. By targeting specific enzymes within biological pathways, researchers could develop new drugs for a variety of diseases, including metabolic disorders and infectious diseases .

properties

IUPAC Name |

[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-naphthalen-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17F2N3OS/c23-17-12-18(24)20-19(13-17)29-22(25-20)27-9-7-26(8-10-27)21(28)16-6-5-14-3-1-2-4-15(14)11-16/h1-6,11-13H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHZZNVWKDJPSCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC5=CC=CC=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17F2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-2-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

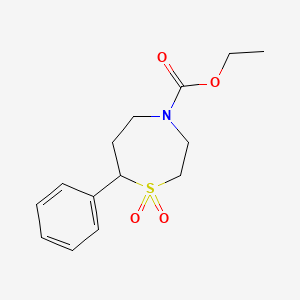

![(E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]amino 3-methylbenzoate](/img/structure/B2954284.png)

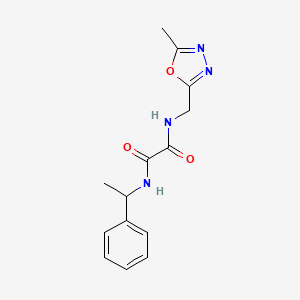

![N-(3,4-dimethoxyphenyl)-2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2954298.png)

![(2S,3S,4R,5R,6S)-2-[[(2S,3R,4S,5S,6S)-6-[[(3R,4S,4aS,6aS,6bR,8R,8aR,14aS,14bR)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-4,5-dihydroxy-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/no-structure.png)

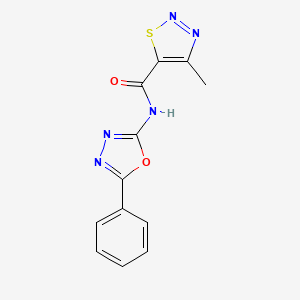

![1-(4-Fluorophenyl)-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2954303.png)

![2,8,10-trimethyl-N-phenylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2954304.png)